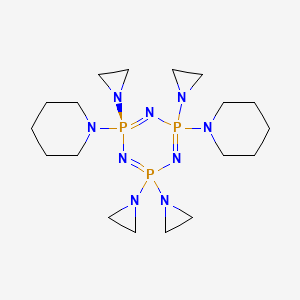
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aziridinyl and piperidinyl groups
Méthodes De Préparation
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves several steps. The synthetic routes typically include the reaction of phosphorus trichloride with amines and aziridines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridinyl and piperidinyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves its interaction with molecular targets and pathways within biological systems. The aziridinyl and piperidinyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- can be compared with other similar compounds, such as:
Hexahydro-6-methoxy-2,2,4,4,6-pentakis(1-aziridinyl)-1,3,5,2,4,6-triazatriphosphorine: This compound has a similar structure but includes a methoxy group, which affects its chemical properties and reactivity.
Hexahydro-tris(1-aziridinyl)-tris(dimethylamino)-1,3,5,2,4,6-triazatriphosphorine: This compound has dimethylamino groups instead of piperidinyl groups, leading to different chemical and biological properties.
The uniqueness of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- lies in its specific combination of aziridinyl and piperidinyl groups, which confer distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
86384-21-6 |
|---|---|
Formule moléculaire |
C18H36N9P3 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(6S)-2,2,4,6-tetrakis(aziridin-1-yl)-4,6-di(piperidin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H36N9P3/c1-3-7-22(8-4-1)28(24-11-12-24)19-29(25-13-14-25,23-9-5-2-6-10-23)21-30(20-28,26-15-16-26)27-17-18-27/h1-18H2/t28-,29?/m0/s1 |
Clé InChI |
ZRNNGPOEJITBAV-XLTVJXRZSA-N |
SMILES isomérique |
C1CCN(CC1)[P@@]2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CCCCC5)N6CC6)N7CC7 |
SMILES canonique |
C1CCN(CC1)P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CCCCC5)N6CC6)N7CC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



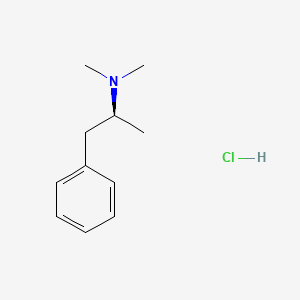

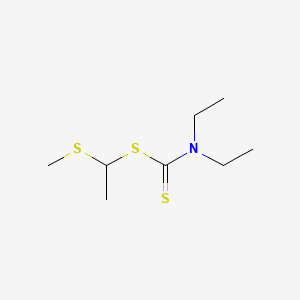
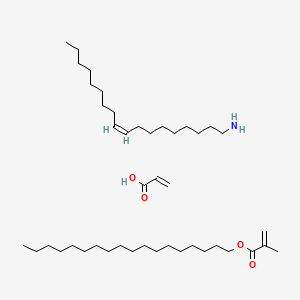
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
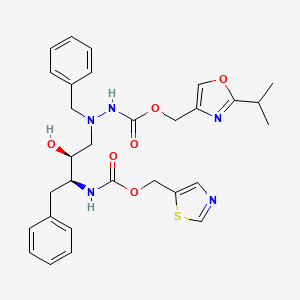
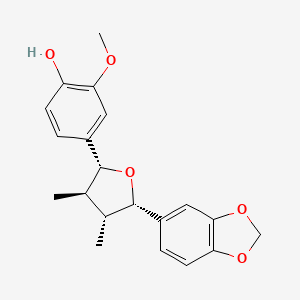
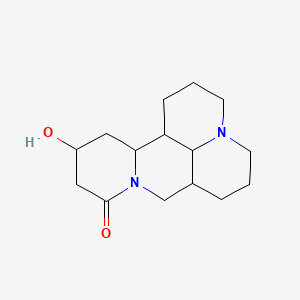

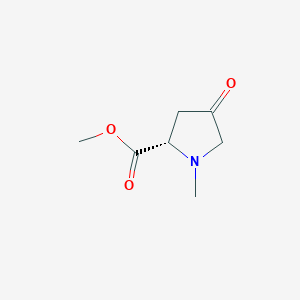
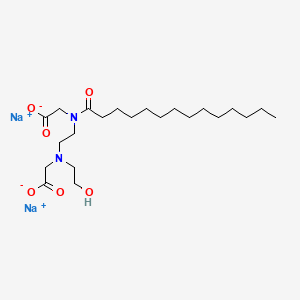

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
